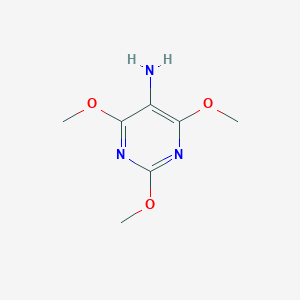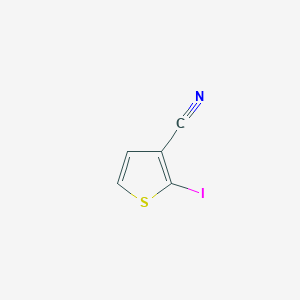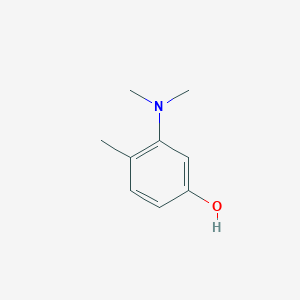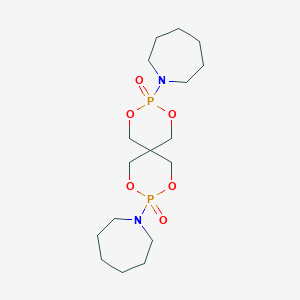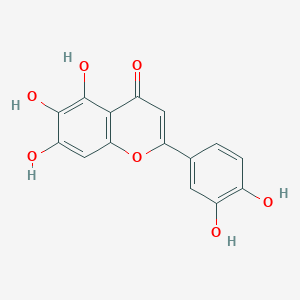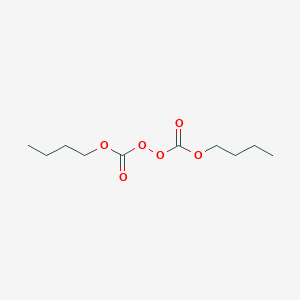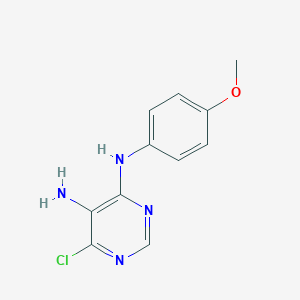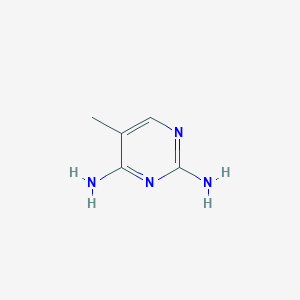
2,4-Diamino-5-methylpyrimidine
Übersicht
Beschreibung
2,4-Diamino-5-methylpyrimidine is a compound with the molecular formula C5H8N4. It has a molecular weight of 124.14400 and a density of 1.283g/cm3 . It is also known by other names such as 5-methylpyrimidine-2,4-diamine .
Synthesis Analysis
The synthesis of 2,4-Diamino-5-methylpyrimidine involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The core structure of 2,4-Diamino-5-methylpyrimidine is a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
2,4-Diamino-5-methylpyrimidine can undergo various chemical reactions. For instance, it can participate in the synthesis of numerous pyrimidine analogs via the regioselective reaction of carbonyl compounds with amidines .Physical And Chemical Properties Analysis
2,4-Diamino-5-methylpyrimidine has a boiling point of 385.3ºC at 760mmHg. The exact melting point is not available. The flash point is 215.1ºC .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications :
- As an antifolate in enzymatic and cellular systems, certain diaminopyrimidines, including 2,4-Diamino-5-methylpyrimidine, showed inhibition of mammalian cell growth and dihydrofolate reductase, indicating potential as antifolates (Kavai et al., 1975).
- Analogs of 2,4-Diamino-5-methylpyrimidine exhibited antiviral activities, particularly against retroviruses in cell culture, suggesting their potential use in treating viral infections (Hocková et al., 2003).
- Novel derivatives of 2,4-Diamino-5-methylpyrimidine showed promise as anticancer agents, with certain compounds demonstrating significant antiproliferative activity in various cancer cell lines (Li et al., 2021).
Biological Effects :
- Certain 2,4-diaminopyrimidine antagonists, structurally similar to 2,4-Diamino-5-methylpyrimidine, produced hematological effects resembling folic acid deficiency in animals, suggesting their impact on folic acid metabolism (Hamilton et al., 1954).
- These compounds also had an adverse impact on pregnancy and fetal development in rats, underlining their potential teratogenic effects (Thiersch, 1954).
Chemical Analysis and Synthesis :
- A gas-liquid chromatographic method was developed for measuring a compound closely related to 2,4-Diamino-5-methylpyrimidine in human plasma, highlighting the importance of analytical techniques in monitoring these compounds (Cridland & Weatherley, 1977).
- Studies on the synthesis of oxazolo[4,5-d]pyrimidine nucleoside derivatives, which include 2,4-Diamino-6-methylpyrimidine, contributed to the understanding of the synthesis pathways of compounds with potential antitumor activity (Ito et al., 1975).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYIYUOOCZCTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171804 | |
| Record name | 2,4-Diamino-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-methylpyrimidine | |
CAS RN |
18588-37-9 | |
| Record name | 2,4-Diamino-5-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

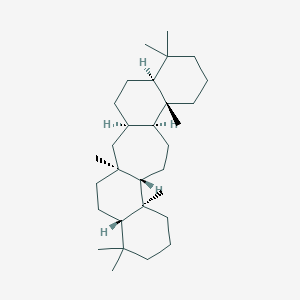
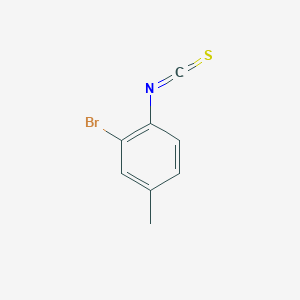
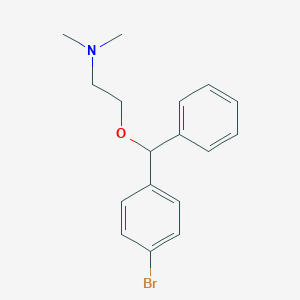
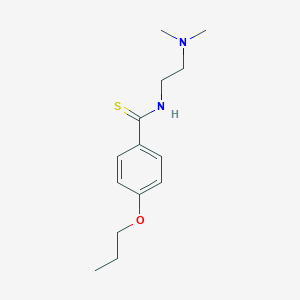
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)

![Dibenzo[a,j]coronene](/img/structure/B91102.png)
